molecular formula C9H13NO3S B8518891 N-[2-(2-hydroxy-phenyl)-ethyl]-methanesulfonamide

N-[2-(2-hydroxy-phenyl)-ethyl]-methanesulfonamide

Cat. No.: B8518891
M. Wt: 215.27 g/mol
InChI Key: QQSVXZVTJIADND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-hydroxy-phenyl)-ethyl]-methanesulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-[2-(2-hydroxyphenyl)ethyl]methanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)10-7-6-8-4-2-3-5-9(8)11/h2-5,10-11H,6-7H2,1H3

InChI Key

QQSVXZVTJIADND-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCC1=CC=CC=C1O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Boron tribromide (1.0 M in CH2Cl2, 80.8 mL, 80.8 mmol) was added to a solution of N-[2-(2-methoxy-phenyl)-ethyl]-methanesulfonamide (18.5 g, 80.8 mmol) in CH2Cl2 (200 mL). The reaction was stirred at room temperature for 2 h and was poured onto water (200 mL). The aqueous layer was extracted with CH2Cl2 (2×) and the organic solution was washed with water (1×) and aqueous NaHCO3 (satd, 1×). The organic solution was dried over MgSO4, filtered, and concentrated to afford N-[2-(2-hydroxy-phenyl)-ethyl]-methanesulfonamide (16.8 g). 1H NMR (400 MHz, CDCl3) 6 7.11 (m, 2H), 6.86 (m, 1H), 6.80 (m, 1H), 4.79 (m, 1H), 3.39 (t, 2H), 2.88 (t, 2H), 2.77 (s, 3H).
Quantity
80.8 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.